molecular formula C9H5F3N2 B13181234 5,6,7-Trifluoroquinolin-3-amine

5,6,7-Trifluoroquinolin-3-amine

Cat. No.: B13181234
M. Wt: 198.14 g/mol
InChI Key: HAIMEMPSFJLKSN-UHFFFAOYSA-N
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Description

5,6,7-Trifluoroquinolin-3-amine is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trifluoroquinolin-3-amine typically involves the cyclization of appropriately substituted anilines. One common method is the Skraup reaction, which involves the cyclization of 3,4,5-trifluoroaniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another approach involves the cyclization of 2,4,5-trifluoro substituted acetanilide with acrolein .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trifluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted quinolines with various functional groups.

    Cross-coupling reactions: Biaryl compounds and other complex structures.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Difluoroquinolin-3-amine
  • 5,6,8-Trifluoroquinolin-3-amine
  • 6-Trifluoromethyl-5,7,8-trifluoroquinoline

Uniqueness

5,6,7-Trifluoroquinolin-3-amine is unique due to the specific positioning of the fluorine atoms on the quinoline ring. This specific substitution pattern can lead to different biological activities and chemical reactivity compared to other fluorinated quinolines .

Properties

Molecular Formula

C9H5F3N2

Molecular Weight

198.14 g/mol

IUPAC Name

5,6,7-trifluoroquinolin-3-amine

InChI

InChI=1S/C9H5F3N2/c10-6-2-7-5(8(11)9(6)12)1-4(13)3-14-7/h1-3H,13H2

InChI Key

HAIMEMPSFJLKSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=CC(=C(C(=C21)F)F)F)N

Origin of Product

United States

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